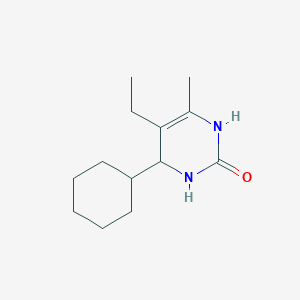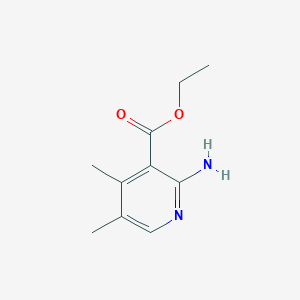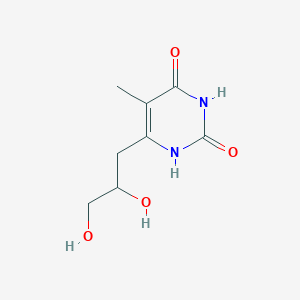
4-(Aminomethyl)cubane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon. The cubane framework is known for its rigidity and stability, making it an interesting subject for research in various scientific fields.
Vorbereitungsmethoden
The synthesis of 4-(Aminomethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method includes the functionalization of cubane carboxylic acids. For instance, the Hofer–Moest reaction under flow conditions has been used for the electrochemical functionalization of cubane carboxylic acids . This method is advantageous due to its mild conditions and compatibility with other oxidizable functional groups.
Analyse Chemischer Reaktionen
4-(Aminomethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of more complex molecules due to its stable and rigid structure.
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and enzyme mechanisms.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to act as a bioisostere for benzene rings.
Wirkmechanismus
The mechanism by which 4-(Aminomethyl)cubane-1-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The cubane structure can mimic the spatial arrangement of other functional groups, allowing it to interact with enzymes and receptors in unique ways. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
4-(Aminomethyl)cubane-1-carboxylic acid can be compared to other cubane derivatives and similar cage-like structures such as:
4-Methoxycarbonylcubanecarboxylic acid: Another cubane derivative with different functional groups, used in similar applications.
Bicyclo[1.1.1]pentane: A smaller cage-like structure that also serves as a bioisostere for benzene rings.
Bicyclo[2.2.2]octane: Another rigid, cage-like structure used in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO2 |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
4-(aminomethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1,11H2,(H,12,13) |
InChI-Schlüssel |
RFQWPYJDNGRCCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



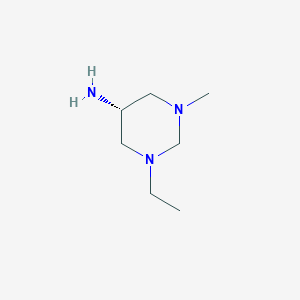
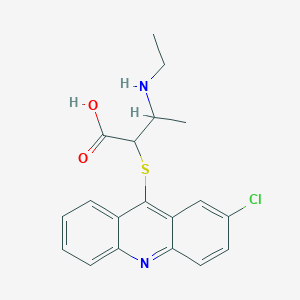



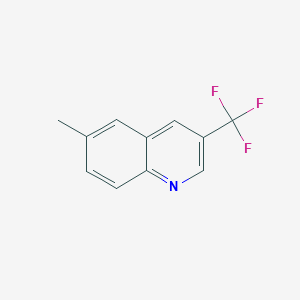
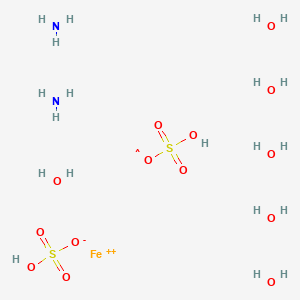
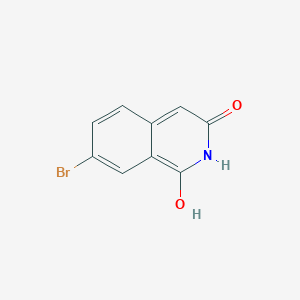
![(2S,4S)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13114250.png)
